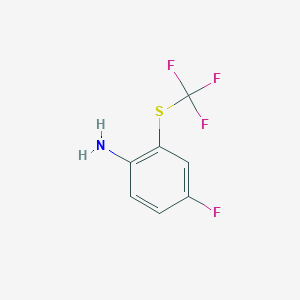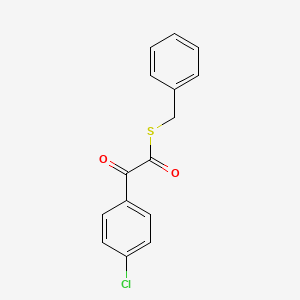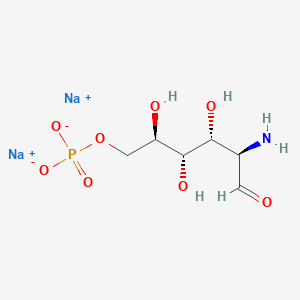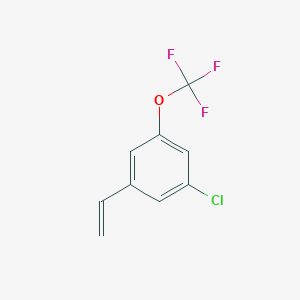
Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methylation reactions, where a methyl group is introduced to the morpholine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts for facilitating reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Rel-methyl (2R,6S)-4-benzyl-6-methylpiperazine-2-carboxylate: This compound has a similar structure but differs in the presence of a benzyl group, which can influence its chemical behavior and applications.
Other morpholine derivatives: Various morpholine derivatives exist, each with unique properties and uses. The specific stereochemistry of this compound sets it apart from other compounds in this class.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2R,6S)-6-methylmorpholine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-3-8-4-6(11-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
HRHYRCUGGGPZNL-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H](O1)C(=O)OC |
Canonical SMILES |
CC1CNCC(O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)



![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)





